molecular formula C16H11BrClN3O2 B11560841 N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide

N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide

Cat. No.: B11560841
M. Wt: 392.63 g/mol
InChI Key: QZELAVIQGPAKLM-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N’-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide typically involves the condensation of substituted isatin with hydrazides under specific reaction conditions. The reaction is usually carried out in an aqueous ethanol solution with the addition of a few drops of glacial acetic acid to catalyze the reaction . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N’-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N’-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide can be compared with other indole derivatives such as:

The uniqueness of N’-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H11BrClN3O2

Molecular Weight

392.63 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-chlorobenzamide

InChI

InChI=1S/C16H11BrClN3O2/c1-8-6-9(17)7-11-13(8)19-16(23)14(11)20-21-15(22)10-4-2-3-5-12(10)18/h2-7,19,23H,1H3

InChI Key

QZELAVIQGPAKLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CC=CC=C3Cl)O)Br

Origin of Product

United States

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